6-Cyclopropyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a heterocyclic compound recognized for its potential biological activities, particularly in the field of medicinal chemistry. This compound belongs to the class of pyrazolo[3,4-b]pyridines, which are characterized by their fused bicyclic structure. The compound's molecular formula is and it has a molar mass of 245.28 g/mol, with a predicted density of 1.44 g/cm³ and a boiling point around 426.5 °C .
This compound can be sourced from various chemical suppliers and research institutions that specialize in organic and medicinal chemistry. It is classified as a pyrazolo[3,4-b]pyridine derivative, which indicates its structural characteristics and potential applications in drug development, particularly as kinase inhibitors .
The synthesis of 6-cyclopropyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid typically involves multi-step synthetic routes starting from simpler pyrazole derivatives. Common methods include:
Technical details regarding reaction conditions (temperature, solvents, catalysts) can vary significantly based on the specific synthetic pathway chosen.
The structural representation of 6-cyclopropyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid features a fused bicyclic system consisting of a pyrazole ring and a pyridine ring. The cyclopropyl and propyl substituents are attached to the nitrogen atoms and carbon atoms of the pyrazole ring, respectively.
6-Cyclopropyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid can participate in various chemical reactions typical for carboxylic acids and nitrogen-containing heterocycles:
Technical details regarding these reactions often involve specific reagents, reaction times, and yields that are crucial for optimizing synthetic routes.
The mechanism of action for compounds like 6-cyclopropyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid often involves inhibition of specific kinases involved in cellular signaling pathways. This inhibition can lead to altered cellular responses in diseases such as cancer or diabetes.
Data supporting its mechanism typically involves biochemical assays that demonstrate its effects on target enzymes or pathways, showcasing its potential therapeutic benefits.
Relevant analyses include spectroscopic methods (NMR, IR) for structural confirmation and purity assessment.
6-Cyclopropyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid has significant applications in scientific research:
This compound exemplifies the ongoing research into heterocyclic compounds for therapeutic applications, reflecting its importance in modern medicinal chemistry .
Pyrazolo[3,4-b]pyridines represent a fused bicyclic heterocyclic system comprising a pyrazole ring annulated with a pyridine ring at the [3,4-b] positions. This scaffold exhibits remarkable structural versatility due to its ability to accommodate diverse substituents at multiple positions, including N1, C3, C4, C5, and C6. The compound "6-cyclopropyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid" exemplifies this adaptability, featuring a cyclopropyl group at C6 (imparting steric constraint and metabolic stability), a propyl chain at N1 (modifying lipophilicity), and a carboxylic acid moiety at C4 (enabling salt formation or coordination chemistry) [2] [3]. Its molecular formula is C₁₃H₁₅N₃O₂, with a monoisotopic mass of 245.1164 Da [3].
A defining characteristic is tautomerism, where the pyrazole NH proton can migrate, potentially forming 1H and 2H tautomers. While the 1H-tautomer (designated as 1H-pyrazolo[3,4-b]pyridine) predominates, especially when N1 is alkylated (as in the 1-propyl group of the target compound), this equilibrium influences electronic distribution, solubility, and biological interactions [3] [9]. The carboxylic acid at C4 further contributes to the ionization state, existing as a zwitterion under physiological pH, which can significantly impact membrane permeability and protein binding. The cyclopropyl substituent at C6 introduces angle strain, potentially enhancing binding affinity to target proteins through van der Waals interactions or restricting conformational flexibility of the core scaffold [1] [8].
Table 1: Key Structural Features of 6-Cyclopropyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic Acid
Position | Substituent | Chemical Role | Potential Impact |
---|---|---|---|
N1 | Propyl (n-Propyl) | Alkyl group masking polar N-H | Modifies lipophilicity, metabolic stability, and steric bulk; defines tautomeric form (1H). |
C4 | Carboxylic Acid (-COOH) | Acidic functional group | Enables salt formation, hydrogen bonding, metal coordination; impacts solubility and pKa. |
C6 | Cyclopropyl | Small strained alicyclic ring | Enhances metabolic stability; imparts steric constraint; influences electron density. |
Pyrazolo[3,4-b]pyridines have garnered substantial attention in medicinal chemistry due to their structural similarity to purines, enabling interactions with diverse biological targets. The core scaffold serves as a privileged structure, particularly in kinase inhibition. While specific pharmacological data for "6-cyclopropyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid" is limited in the provided sources, structurally analogous compounds demonstrate significant therapeutic potential. For instance, derivatives bearing carboxylic acid functionalities at C4 have been explored as kinase inhibitors, targeting enzymes crucial in signaling pathways implicated in cancer and diabetic complications [5]. The carboxylic acid group can act as a key pharmacophore, mimicking phosphate groups or engaging in critical hydrogen bonding within enzyme active sites.
Beyond pharmaceuticals, pyrazolo[3,4-b]pyridine derivatives exhibit agricultural applications. Recent research highlights 3-amino-6-(pyrazolyl)pyrazolo[3,4-b]pyridines and their acylated derivatives as promising plant growth regulators. One such derivative significantly stimulated winter wheat growth, enhancing yield and grain quality in field trials [6]. This underscores the scaffold's versatility beyond human medicine. The presence of specific substituents like cyclopropyl (enhancing metabolic stability) and propyl (modifying physicochemical properties) in the target compound suggests potential for both therapeutic and agrochemical exploration, warranting further investigation into its specific bioactivity profiles [2] [3] [6].
Table 2: Therapeutic Areas and Substituent Effects of Selected Pyrazolo[3,4-b]pyridine Analogues
Compound Substituent Pattern | Reported Bioactivity | Therapeutic/Application Area | Key Substituent Influence |
---|---|---|---|
6-(4-Hydroxy-phenyl)-3-styryl- (Carboxamide derivatives) [5] | Kinase inhibition (e.g., Protein Kinase C) | Cancer, Diabetic complications | Styryl group for hydrophobic pocket binding; carboxamide for H-bonding. |
N-[6-(3,5-Dimethylpyrazol-1-yl)-1,4-dimethyl-3-yl]cyclopropanoylamide [6] | Wheat growth stimulation (8.1% yield increase) | Agrochemicals (Plant Growth Regulation) | Cyclopropylamide and pyrazolyl groups crucial for bioactivity. |
6-Cyclopropyl-1-propyl-4-carboxylic Acid [2] [3] | Data limited in sources - Structural inference | Potential: Kinase inhibition, Agrochemicals (based on analogues) | Carboxylic acid (pharmacophore); cyclopropyl (stability); propyl (lipophilicity modulation). |
Analysis of patent and journal literature indicates a significant and sustained research interest in pyrazolo[3,4-b]pyridine derivatives over the past decade (2012–present), with a notable acceleration in publications since 2020. Key trends relevant to derivatives like "6-cyclopropyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid" include:
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1